molecular formula C5H7Br2N3 B14804107 Histamine, 2,5-dibromo-

Histamine, 2,5-dibromo-

Cat. No.: B14804107
M. Wt: 268.94 g/mol
InChI Key: NQQKPKMPNMXTBD-UHFFFAOYSA-N
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Description

2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Chemical Reactions Analysis

Reductive Debromination

Reductive debromination occurs under specific conditions, often involving nucleophilic agents. For example:

  • Reagents : Dry tetramethylammonium fluoride (TMAF) in polar aprotic solvents (e.g., DMSO, DMAc).

  • Conditions : 100°C for 3 hours.

  • Products : Hydrodebromination leads to regioselective loss of bromine atoms. In DMSO, this reaction produced 1-methyl-4,5-dibromo-2-fluoroimidazole (2% yield) alongside debrominated isomers (e.g., 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole ) .

  • Mechanism : Solvent participation (e.g., DMSO acts as a proton source), confirmed via deuterium-labeling experiments in d-DMSO .

Table 1: Debromination in Different Solvents

SolventStarting Material (%)Product 2 (%)Product 3 (%)Product 4 (%)
DMSO3814316
DMAcSimilar to DMSO<14518

Nucleophilic Substitution

The bromine atoms at positions 2 and 5 enable nucleophilic substitution reactions:

  • Fluorination : Reaction with TMAF yields 2-fluoroimidazole derivatives (e.g., 1-methyl-4,5-dibromo-2-fluoroimidazole ) .

  • Amination : Substitution with amines (e.g., taurine) under basic conditions forms aminoimidazoles , as seen in the synthesis of brominated marine alkaloids .

Table 2: Substitution Reactions

SubstrateReagentProductYield (%)Reference
2,5-DibromoimidazoleTMAF2-Fluoro-4,5-dibromoimidazole1–2
2,5-DibromoimidazoleTaurine/Activated CarbonBrominated carbamate derivatives4–5

Oxidative Reactions

Brominated imidazoles undergo oxidative transformations in biological and synthetic contexts:

  • Biological Bromination : Eosinophil peroxidases generate 3-bromotyrosine and 3,5-dibromotyrosine via brominating oxidants (HOBr), suggesting potential oxidative pathways for brominated histamine derivatives in vivo .

  • Air Oxidation : Exposure to air in aqueous media leads to partial decomposition, forming α-hydroxy-2-aminoimidazolinone derivatives .

Coupling Reactions

Bromine atoms facilitate cross-coupling reactions:

  • Suzuki Coupling : Palladium-catalyzed coupling with boronic acids could yield biaryl derivatives (hypothesized based on imidazole chemistry in ).

  • Etherification : Reaction with glycol monomethyl ether in the presence of phosphorus tribromide forms ether-linked thiophene derivatives , as demonstrated in analogous dibromothiophene syntheses .

Stability and Degradation

  • Acid Stability : Stable under trifluoroacetic acid (TFA) treatment during deprotection steps, as shown in the synthesis of mauritamide B .

  • Thermal Stability : Decomposes at elevated temperatures (>100°C) in aprotic solvents, leading to hydrodebromination .

Key Research Findings

  • Regioselectivity : Bromine at position 2 is more reactive toward nucleophilic substitution than position 5 due to electronic effects of the imidazole ring .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance debromination yields compared to nonpolar solvents .

  • Biological Relevance : Brominated histamine derivatives are precursors to bioactive marine alkaloids (e.g., clathrodin) with antimicrobial properties .

Scientific Research Applications

2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichloro-1H-imidazol-5-yl)ethan-1-amine: Similar structure but with chlorine atoms instead of bromine.

    2-(2,4-difluoro-1H-imidazol-5-yl)ethan-1-amine: Contains fluorine atoms instead of bromine.

    2-(2,4-diiodo-1H-imidazol-5-yl)ethan-1-amine: Contains iodine atoms instead of bromine.

Uniqueness

2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can lead to different interactions with biological targets and reagents .

Properties

Molecular Formula

C5H7Br2N3

Molecular Weight

268.94 g/mol

IUPAC Name

2-(2,4-dibromo-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C5H7Br2N3/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2,(H,9,10)

InChI Key

NQQKPKMPNMXTBD-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=C(N=C(N1)Br)Br

Origin of Product

United States

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